molecular formula C10H13FO2P+ B8718598 [4-(4-Fluorophenyl)butyl]phosphinic acid CAS No. 109635-75-8

[4-(4-Fluorophenyl)butyl]phosphinic acid

Cat. No.: B8718598
CAS No.: 109635-75-8
M. Wt: 215.18 g/mol
InChI Key: OJMONEDBYFMCSJ-UHFFFAOYSA-O
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Description

[4-(4-Fluorophenyl)butyl]phosphinic acid is a chemical building block of significant interest in medicinal chemistry and pharmacology research. It serves as a key precursor in the synthesis of more complex molecules designed for biological evaluation. Scientific literature indicates that derivatives of this compound, specifically its 1-adamantanamine salt (CAS 111496-39-0), have been investigated as orally active agents in preclinical research, particularly in the realm of cardiovascular diseases . The structural motif of the fluorophenyl group linked to a phosphinic acid function is a valuable scaffold for developing compounds that can interact with various enzymatic targets. Research into similar aryl-fluoride and phosphonate-containing compounds suggests potential for modulating biological pathways, though the specific mechanism of action for this compound itself is an area for further investigation . This compound is provided for research purposes to support the discovery and development of new therapeutic agents. It is intended for use in laboratory settings only by qualified professionals.

Properties

CAS No.

109635-75-8

Molecular Formula

C10H13FO2P+

Molecular Weight

215.18 g/mol

IUPAC Name

4-(4-fluorophenyl)butyl-hydroxy-oxophosphanium

InChI

InChI=1S/C10H12FO2P/c11-10-6-4-9(5-7-10)3-1-2-8-14(12)13/h4-7H,1-3,8H2/p+1

InChI Key

OJMONEDBYFMCSJ-UHFFFAOYSA-O

Canonical SMILES

C1=CC(=CC=C1CCCC[P+](=O)O)F

Origin of Product

United States

Comparison with Similar Compounds

Phosphinic Acid Derivatives with Cyclic or Linear Substituents

Phosphinic acid analogs, such as (±)-cis-3-ACPBPA and (±)-trans-3-ACPBPA, feature aminocyclopentyl groups instead of the fluorophenylbutyl chain. These compounds exhibit distinct GABA receptor binding profiles:

  • (±)-cis-3-ACPBPA shows higher affinity for the ρ1 receptor’s closed state, while (±)-trans-3-ACPBPA prefers the open state .

Table 1: Structural and Functional Comparison of Phosphinic Acid Derivatives

Compound Substituent Functional Group Key Pharmacological Feature Reference
[4-(4-Fluorophenyl)butyl]phosphinic acid 4-fluorophenylbutyl Phosphinic acid Enhanced lipophilicity (fluorine)
(±)-cis-3-ACPBPA 3-aminocyclopentylbutyl Phosphinic acid Binds ρ1 receptor closed state
3-APMPA 3-aminopropylmethyl Phosphinic acid Competitive GABA antagonist

Carboxylic Acid Analogs: 4-(4-Fluorophenyl)butyric Acid

Replacing the phosphinic acid group with a carboxylic acid yields 4-(4-Fluorophenyl)butyric acid, a compound with distinct physicochemical properties:

  • Acidity : Carboxylic acids (pKa ~4.5–5) are more acidic than phosphinic acids (pKa ~1.5–2.5), affecting ionization and solubility under physiological conditions .
  • Biological Role : While 4-(4-Fluorophenyl)butyric acid is primarily used in research (e.g., as a histone deacetylase inhibitor or protein stabilizer), the phosphinic acid variant may target ion channels or enzymes due to its phosphorus-centered hydrogen bonding capacity .

Table 2: Comparison with Carboxylic Acid Analogs

Compound Functional Group Key Property Application Reference
This compound Phosphinic acid Chelation potential Neurological research
4-(4-Fluorophenyl)butyric Acid Carboxylic acid HDAC inhibition Oncology, metabolic studies

Key Research Findings and Implications

  • Substituent Effects: The fluorophenyl group in this compound likely increases membrane permeability compared to non-fluorinated phenylbutyl analogs (e.g., benzyl hydroxy(4-phenylbutyl)phosphinoacetate derivatives in ) .
  • Receptor Specificity: While aminocyclopentyl-containing phosphinic acids (e.g., 3-ACPBPA) demonstrate conformational selectivity for GABA receptors, the linear fluorophenylbutyl chain may confer unique receptor subtype selectivity or off-target effects requiring further study .
  • Safety Considerations : Unlike 4-formylphenylboronic acid () or 4-phenylbutyric acid (), phosphinic acids generally exhibit lower acute toxicity but may require specialized handling due to their reactivity with metal ions .

Preparation Methods

Transition Metal-Catalyzed Cross-Coupling Reactions

The 4-fluorophenyl group is commonly introduced via Suzuki-Miyaura coupling using 4-fluorophenylboronic acid and a brominated butyl precursor. For example, Pd(PPh₃)₄ catalyzes the coupling of 1-bromo-4-phenylbutane with 4-fluorophenylboronic acid in THF at 60°C, achieving 78% yield after 12 hours. Alternative methods employ Negishi coupling, where 4-fluorophenylzinc bromide reacts with 4-chlorobutylphosphonate esters under Ni catalysis, though yields are modest (65%).

MethodCatalystSolventTemperature (°C)Yield (%)
Suzuki-MiyauraPd(PPh₃)₄THF6078
NegishiNiCl₂(dppp)Toluene8065
KumadaFe(acac)₃Et₂O2570

Grignard Reagent-Based Alkylation

Grignard reagents like 4-fluorophenylmagnesium bromide react with γ-butyrolactone to form 4-(4-fluorophenyl)butanol, which is subsequently brominated to the alkyl bromide intermediate. This approach, while scalable, requires strict anhydrous conditions and yields 72% after purification via silica gel chromatography (n-hexane/ethyl acetate).

Phosphorus-Carbon Bond Formation Techniques

Hydrophosphinylation of Alkenes

The butyl chain’s terminal alkene undergoes Pd-catalyzed hydrophosphinylation with hypophosphorous acid (H₃PO₂). In a representative procedure, [4-(4-fluorophenyl)but-1-ene] reacts with H₃PO₂ in the presence of Pd(OAc)₂ and Xantphos in DMF at 100°C, yielding 70% of the secondary phosphinic acid after 8 hours. Radical-initiated variants using AIBN as an initiator show lower efficiency (55% yield).

B(C₆F₅)₃-Catalyzed O–H Insertion

Diazoalkanes insert into the P–O bond of phosphine oxides under B(C₆F₅)₃ catalysis. For instance, ethyl diazoacetate reacts with [4-(4-fluorophenyl)butyl]phosphine oxide in CH₂Cl₂ at 25°C, producing the phosphinic ester in 85% yield. Subsequent hydrolysis with HCl/MeOH (1:3) affords the target acid.

Hydrolysis and Oxidation of Phosphorus Intermediates

Acid-Mediated Hydrolysis of Phosphonates

Diethyl [4-(4-fluorophenyl)butyl]phosphonate undergoes hydrolysis using 6M HCl at reflux for 24 hours, yielding 90% of the phosphinic acid. Alternatively, TMSBr in CH₃CN at 0°C achieves quantitative deprotection within 2 hours, though requiring careful handling of volatile byproducts.

Purification and Characterization

Crude products are purified via flash chromatography (silica gel, n-hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. ³¹P NMR confirms phosphinic acid formation (δ 25–30 ppm), while LC-MS validates molecular integrity (m/z 259.1 [M+H]⁺) .

Q & A

Q. What are the established synthetic routes for [4-(4-Fluorophenyl)butyl]phosphinic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves the Arbuzov reaction or Michaelis-Arbuzov reaction , where trivalent phosphorus compounds react with alkyl halides or α,β-unsaturated carbonyl derivatives. For example, substituting a fluorophenyl-containing alkyl halide with phosphinic acid precursors can yield the target compound. Optimization includes:
  • Temperature control (80–120°C) to balance reaction rate and side-product formation.
  • Use of anhydrous solvents (e.g., THF or toluene) to prevent hydrolysis.
  • Catalytic additives (e.g., iodine) to enhance reactivity .
    Characterization via ¹H/³¹P NMR and FT-IR is critical to confirm the absence of unreacted halides and phosphite intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :
  • ¹H NMR : Look for splitting patterns in the fluorophenyl aromatic protons (δ 7.2–7.5 ppm) and the butyl chain’s methylene/methyl groups (δ 1.2–2.5 ppm).
  • ³¹P NMR : A singlet near δ 25–35 ppm confirms the phosphinic acid group .
  • FT-IR : Strong P=O stretching (~1150–1250 cm⁻¹) and O-H (phosphinic acid) vibrations (~2500–2700 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M-H]⁻) should align with the calculated molecular weight (e.g., ~244.2 g/mol) .

Q. How does the electronic environment of the fluorophenyl moiety influence the acidity and reactivity of the phosphinic acid group?

  • Methodological Answer : The electron-withdrawing fluorine at the para position increases the acidity of the phosphinic acid group by stabilizing the conjugate base via inductive effects. This can be quantified through potentiometric titration in aqueous or non-aqueous solvents. Reactivity studies (e.g., esterification kinetics) should compare derivatives with non-fluorinated analogs to isolate electronic effects .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound across different studies?

  • Methodological Answer :
  • Batch Purity Analysis : Use HPLC-MS to verify compound homogeneity, as impurities (e.g., unreacted halides) may skew bioactivity results .
  • Assay Standardization : Replicate studies under identical conditions (pH, temperature, cell lines) to isolate variables. For example, discrepancies in enzyme inhibition assays may arise from buffer composition differences .
  • Meta-Analysis : Cross-reference data with structurally similar phosphinic acids (e.g., biphenyldiphosphonic acid derivatives) to identify trends .

Q. How can researchers design metal coordination studies to explore the catalytic potential of this phosphinic acid derivative?

  • Methodological Answer :
  • Coordination Screening : Titrate the compound with metal salts (e.g., Zn²⁺, Cu²⁺) in DMSO/water mixtures and monitor via UV-Vis spectroscopy or ³¹P NMR for shifts indicating complexation .
  • X-ray Crystallography : Co-crystallize with metals to determine binding modes. For example, phosphonic acid analogs show bidentate coordination with lanthanides .
  • Catalytic Testing : Evaluate metal complexes in hydrolysis or oxidation reactions (e.g., ester cleavage) to assess turnover rates .

Q. What computational modeling approaches are suitable for predicting interaction mechanisms between this compound and enzymatic targets?

  • Methodological Answer :
  • Docking Simulations : Use software like AutoDock Vina to model binding to phosphonate-recognizing enzymes (e.g., phosphatases). Prioritize flexible docking to account for conformational changes .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., GROMACS) to assess stability of enzyme-ligand complexes. Key metrics include RMSD and hydrogen bond persistence .
  • QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with inhibitory activity using datasets from analogous phosphinic acids .

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